[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is an organic compound characterized by its unique structural features, including a brominated pyridine ring and a cyclopropyl-amino group linked to an acetic acid moiety. This compound belongs to the class of pyridine derivatives and is notable for its potential applications in medicinal chemistry and materials science. The presence of a bromine atom at the 6-position of the pyridine ring enhances its reactivity and biological activity, making it an interesting subject for research.
The compound can be synthesized from commercially available precursors through a series of chemical reactions. It is classified as a pyridine derivative, which is a common structure in many pharmaceuticals due to its ability to interact with biological targets. The specific classification of this compound within the broader category of organic compounds highlights its relevance in both synthetic and medicinal chemistry.
The synthesis of [(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of [(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can be represented as follows:
The presence of these functional groups influences the compound's chemical behavior and interactions with biological systems.
[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions:
These reactions are crucial for developing new derivatives that may exhibit enhanced biological activities or different pharmacological profiles.
These properties are critical for understanding how this compound behaves under various experimental conditions and its potential applications.
[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:
The synthesis begins with 6-bromonicotinaldehyde as the pyridine core. A reductive amination step couples this aldehyde with cyclopropylamine via sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine. Subsequent N-alkylation introduces the acetic acid group using ethyl bromoacetate, followed by alkaline hydrolysis (NaOH/KOH) to furnish the target acid [1] [7] [9].
Bromination positioning is critical: Direct bromination at C6 of nicotinic acid derivatives ensures regioselectivity, as C6 halogenation enhances electrophilicity for nucleophilic displacements. Cyclopropane integration exploits ring strain to enhance reactivity, though steric constraints require precise stoichiometry to avoid di-alkylation byproducts [6] [8].
Table 1: Key Intermediates in Synthetic Pathways
Intermediate | Role | Key Challenge |
---|---|---|
6-Bromonicotinaldehyde | Pyridine core | Regioselective bromination at C6 |
N-[(6-Bromopyridin-3-yl)methyl]cyclopropanamine | Cyclopropane integration | Steric hindrance during reductive amination |
Ethyl [(6-bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]acetate | Acetic acid addition | N-alkylation efficiency |
While amide bonds are absent in the target compound, coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) may be employed for N-acylation during analog synthesis. Stereochemical control arises when chiral auxiliaries (e.g., L-proline derivatives) template asymmetric cyclopropane functionalization. For example, cyclopropanamine precursors synthesized via Simmons-Smith reactions on allylic amines exhibit enantioselectivities >90% ee when chiral zinc catalysts are used [3] [6] [8].
Steric vs. electronic effects: Bulky coupling agents (e.g., EDC-HOBt) suppress racemization during acetic acid moiety attachment, while Brønsted acids (e.g., p-TSA) catalyze imine formation in reductive amination, minimizing enolization side reactions [3] [6].
Solvent polarity dictates reaction efficiency:
Catalytic enhancements include:
Table 2: Optimized Conditions for Key Steps
Step | Solvent System | Catalyst/Conditions | Yield Range |
---|---|---|---|
Reductive amination | MeOH/CH₂Cl₂ (1:1) | NaBH(OAc)₃, RT, 6h | 78–85% |
N-Alkylation | Anhydrous DMF | K₂CO₃, 60°C, 12h | 85–92% |
Ester hydrolysis | THF/H₂O (3:1) | LiOH, RT, 4h | 88–95% |
Recrystallization employs ethanol/water (4:1) or ethyl acetate/hexane mixtures, yielding high-purity crystals (>95%) but suffering from 15–20% product loss due to the compound’s moderate solubility. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) achieves >98% purity with superior recovery (85–90%), though it is costlier for large-scale batches [1] [4] [10].
HPLC- vs. TLC-guided separation: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities, while TLC (Rf = 0.3 in CH₂Cl₂/MeOH 9:1) provides rapid in-process monitoring. Hybrid approaches—chromatography followed by recrystallization—deliver pharma-grade material (purity >99.5%) for sensitive applications [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0